molecular formula C19H20N2O3 B5807916 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide

Cat. No. B5807916
M. Wt: 324.4 g/mol
InChI Key: PJKZJJINALRTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide is a chemical compound that has been the subject of extensive research due to its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes or receptors in the body. Studies have shown that this compound can inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. It has also been shown to bind to certain receptors in the brain, which may be responsible for its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anxiolytic effects in animal models, which may be due to its ability to bind to certain receptors in the brain. It has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide in lab experiments is its potential use as a tool for studying biological systems. Its ability to bind to certain receptors in the brain and inhibit the activity of certain enzymes makes it a valuable tool for studying the mechanisms underlying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide. One direction is to further study its potential use as a drug candidate for the treatment of various diseases. Another direction is to study its potential use in the development of new materials, such as polymers and nanoparticles. Additionally, there is a need to further study its mechanism of action and its potential side effects to better understand its potential applications in various fields.

Synthesis Methods

There are different methods for synthesizing 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide. One method involves the reaction of 6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-ylamine with 2-phenylethylbromide in the presence of sodium hydride and acetonitrile. Another method involves the reaction of 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid with 2-phenylethylamine in the presence of dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.

Scientific Research Applications

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide has been studied for its potential use in various scientific applications. One of the main applications is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use in the development of new materials and as a tool for studying biological systems.

properties

IUPAC Name

2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-7-8-17-16(11-14)21(19(23)13-24-17)12-18(22)20-10-9-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKZJJINALRTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide

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